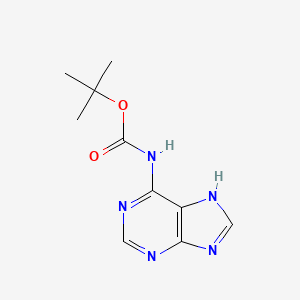

Tert-butyl N-(7H-purin-6-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(7H-purin-6-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O2/c1-10(2,3)17-9(16)15-8-6-7(12-4-11-6)13-5-14-8/h4-5H,1-3H3,(H2,11,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLGPDYAOBHJFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450145 | |

| Record name | Tert-butyl N-(7H-purin-6-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309947-88-4 | |

| Record name | Tert-butyl N-(7H-purin-6-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Direct N-Protection Strategies

Direct N-protection is a fundamental approach in the synthesis of tert-butyl N-(7H-purin-6-yl)carbamate, which involves the introduction of a tert-butoxycarbonyl (Boc) group onto the nitrogen atom of the purine (B94841).

Dual tert-Butoxycarbonylation of 7H-Purin-6-amine

A key method for the synthesis of the target compound, also known as 6-[bis(Boc)amino]purine, is the dual tert-butoxycarbonylation of 7H-purin-6-amine (adenine). nih.gov This procedure, detailed by Dey and Garner, allows for the introduction of two Boc groups onto the exocyclic amino group, enhancing the solubility of the protected purine in organic solvents, which is advantageous for subsequent reactions. researchgate.net

The formation of the dually protected carbamate (B1207046) involves the use of specific reagents in precise stoichiometric ratios to ensure the desired reaction proceeds efficiently.

| Reagent | Molar Equivalent | Purpose |

| 7H-Purin-6-amine (Adenine) | 1.0 | Starting material |

| Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | >2.0 | Boc-protecting agent |

| Triethylamine (B128534) (Et₃N) | Catalytic to excess | Base |

| 4-Dimethylaminopyridine (B28879) (DMAP) | Catalytic | Acylation catalyst |

This table summarizes the typical reagents and their roles in the dual tert-butoxycarbonylation of 7H-purin-6-amine.

The reaction typically employs an excess of di-tert-butyl dicarbonate to drive the reaction towards the formation of the bis-Boc protected product. The use of a catalytic amount of DMAP is crucial for accelerating the acylation process.

The success of the dual tert-butoxycarbonylation is highly dependent on the chosen reaction conditions and solvent system.

| Parameter | Condition |

| Solvent | Tetrahydrofuran (B95107) (THF) |

| Base | Triethylamine (Et₃N) |

| Temperature | Room Temperature |

| Reaction Time | Typically several hours to overnight |

This table outlines the standard reaction conditions for the synthesis of this compound. nih.govchemistrysteps.com

Tetrahydrofuran (THF) is a commonly used solvent due to its ability to dissolve the starting materials and reagents. capes.gov.br Triethylamine acts as a base to deprotonate the amine and neutralize the acidic byproducts formed during the reaction. nih.govchemistrysteps.com The reaction is generally carried out at room temperature.

The mechanism of dual tert-butoxycarbonylation involves a stepwise process of deprotonation and acylation.

The reaction is initiated by the deprotonation of the exocyclic amino group of adenine (B156593) by triethylamine. This increases the nucleophilicity of the amine, facilitating its attack on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. This results in the formation of a mono-Boc protected intermediate.

The subsequent introduction of the second Boc group is more challenging due to the decreased nucleophilicity of the nitrogen atom in the mono-Boc intermediate. However, in the presence of a catalyst like DMAP and an excess of (Boc)₂O, the reaction proceeds to form the bis-Boc protected product. The mechanism for the protection of an amine with (Boc)₂O involves the nucleophilic attack of the amine on a carbonyl carbon of the anhydride, leading to a tetrahedral intermediate. chemistrysteps.commasterorganicchemistry.com The collapse of this intermediate eliminates a tert-butoxycarbonate anion, which then deprotonates the positively charged nitrogen to yield the carbamate and tert-butanol (B103910) and carbon dioxide. masterorganicchemistry.com For the second acylation, the process is repeated on the N-Boc-protected amine.

Variants and Optimization of Protection Protocols

While the use of (Boc)₂O with triethylamine and DMAP in THF is a standard procedure, variations exist to optimize the reaction. Optimization strategies can involve altering the base, solvent, or catalyst to improve yield and reaction time. For instance, the choice of base can be critical, with stronger, non-nucleophilic bases sometimes employed to enhance the rate of the second Boc group addition. Solvent choice can also be adjusted based on the solubility of the specific purine derivative being protected. organic-chemistry.org

Precursors and Starting Materials

Utilization of Adenine (7H-Purin-6-amine)

The foundational starting material for the synthesis of this compound is adenine, also known as 7H-purin-6-amine. Adenine possesses an exocyclic primary amino group at the C6 position, which is nucleophilic and can participate in various chemical reactions. The direct protection of this amino group is the most common route to obtaining the target compound.

The reaction involves treating adenine with a suitable Boc-protecting reagent in the presence of a base. The choice of solvent and base is critical for achieving high yields and preventing unwanted side reactions on the purine ring system. Common solvents include tetrahydrofuran (THF) or acetonitrile (B52724), while bases like triethylamine or 4-dimethylaminopyridine (DMAP) are frequently employed to facilitate the reaction. organic-chemistry.org

Role of tert-Butyl Chloroformate

While di-tert-butyl dicarbonate (Boc₂O) is a widely used reagent for this transformation, tert-butyl chloroformate (Boc-Cl) also serves as an effective electrophile for the introduction of the tert-butoxycarbonyl (Boc) group. total-synthesis.com The mechanism involves the nucleophilic attack of the exocyclic amino group of adenine onto the electrophilic carbonyl carbon of tert-butyl chloroformate. total-synthesis.com

The reaction proceeds as follows:

The lone pair of electrons on the nitrogen of the C6-amino group of adenine attacks the carbonyl carbon of tert-butyl chloroformate.

This addition forms a tetrahedral intermediate.

The intermediate then collapses, expelling a chloride ion as the leaving group.

A base, such as triethylamine, neutralizes the resulting protonated amine, yielding the final product, this compound, and triethylammonium (B8662869) chloride as a byproduct.

Although effective, tert-butyl chloroformate is known to be less stable than Boc₂O and is often prepared fresh for use. total-synthesis.com

Advanced Synthetic Approaches

Beyond direct protection, more sophisticated methods can be employed, particularly when the purine core is intended for further complex modifications.

Mitsunobu Reaction in Purine Functionalization

The Mitsunobu reaction is a powerful tool for forming carbon-nitrogen bonds, but adenine itself is often a poor substrate for this process. auburn.edu This is due to its low solubility in common Mitsunobu solvents like THF and the competing nucleophilicity of its exocyclic amino group. auburn.edu

However, by first protecting the adenine as a carbamate, specifically as N,N-bis(tert-butoxycarbonyl)adenine (bis-Boc-adenine), these limitations can be overcome. The introduction of the Boc groups significantly enhances the solubility of the purine derivative in organic solvents and tempers the nucleophilicity of the C6-amino group. auburn.edu This allows for selective alkylation at other positions, typically the N9 position, under Mitsunobu conditions.

A typical Mitsunobu reaction involving a Boc-protected adenine derivative proceeds by reacting the protected purine with an alcohol in the presence of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)). wikipedia.orgorganic-chemistry.org The reaction activates the alcohol, which is then displaced by the nucleophilic purine. organic-chemistry.org This approach is highly valuable for the synthesis of carbocyclic nucleoside analogues. auburn.edu

Table 1: Example of Mitsunobu Reaction Conditions with Boc-Protected Adenine

| Reactants | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Bis-Boc-adenine, Cyclopentanol | Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD) | Tetrahydrofuran (THF) | Room Temperature, 5 hours | 85% | auburn.edu |

| Bis-Boc-adenine, Allylic Alcohol | Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD) | Tetrahydrofuran (THF) | 0 °C, 30 minutes | ~90% | auburn.edu |

Phosphorylation Intermediates in Carbamate Synthesis

In certain biological and chemical contexts, phosphorylation plays a crucial role in the formation of carbamates. The most prominent example is the enzymatic synthesis of carbamoyl (B1232498) phosphate (B84403), an essential intermediate in the urea (B33335) cycle and pyrimidine (B1678525) biosynthesis. nih.govebi.ac.uk In this pathway, bicarbonate is first phosphorylated by ATP to form a highly reactive carboxyphosphate (B1215591) intermediate. researchgate.net This intermediate is then attacked by ammonia (B1221849) to yield a carbamate, which is subsequently phosphorylated by a second molecule of ATP to produce carbamoyl phosphate. ebi.ac.uk

Chemically, carbamoyl phosphate can also be synthesized from the reaction of cyanate (B1221674) and dihydrogen phosphate. nih.gov While these examples highlight the importance of phosphorylation in forming a specific type of carbamate (carbamoyl phosphate), this is not the standard synthetic route for producing N-aryl or N-heteroaryl carbamates like this compound in a laboratory setting. The direct acylation of the amine with a Boc-reagent is far more common and efficient for this purpose.

Purification and Isolation Techniques in Synthesis

The successful synthesis of this compound is contingent upon effective purification to remove unreacted starting materials, reagents, and byproducts.

Column Chromatography

Column chromatography is the most widely used technique for the purification of this compound and its derivatives. nih.govresearchgate.net Silica (B1680970) gel is the most common stationary phase for this purpose. researchgate.net

The choice of eluent (mobile phase) is critical for achieving good separation. A solvent system of hexane (B92381) and ethyl acetate (B1210297) is frequently employed, with the polarity being adjusted by changing the ratio of the two solvents to effectively separate the desired product from impurities. auburn.edu In other cases, a mixture of chloroform (B151607) and methanol (B129727) may be used, particularly for more polar compounds. researchgate.net For basic compounds like amines, a small amount of a base like triethylamine is sometimes added to the eluent to prevent the compound from streaking or irreversibly binding to the acidic silica gel.

The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product, which are then combined and concentrated to yield the isolated compound. researchgate.net

Crystallization and Workup Procedures

The isolation and purification of this compound are critical steps in its synthesis, ensuring the removal of reagents, byproducts, and solvents to yield a product of high purity. The methodologies employed for workup and crystallization are based on the physicochemical properties of the compound and are adapted from general procedures for Boc-protected amines and purine derivatives.

Following the completion of the reaction to introduce the tert-butoxycarbonyl (Boc) group, the reaction mixture is typically subjected to a workup procedure to isolate the crude product. A common approach involves quenching the reaction with an aqueous solution, followed by extraction and washing. For instance, a saturated aqueous sodium bicarbonate solution may be added to the reaction mixture, which is then extracted with an organic solvent such as tert-butyl methyl ether. beilstein-journals.org The combined organic layers are subsequently washed with dilute acid (e.g., 0.1 N aqueous HCl) and a saturated aqueous sodium bicarbonate solution to remove any remaining acidic or basic impurities. beilstein-journals.org

Alternatively, a simpler workup may involve diluting the reaction mixture with water and an appropriate organic solvent like ethyl acetate, followed by stirring to precipitate the product. The resulting solid can then be collected by filtration and dried under a vacuum. hilarispublisher.com In some protocols, after the reaction is complete, the solvent is removed by evaporation under reduced pressure to yield a crude product that can be carried forward without immediate purification or subjected to further purification steps. hilarispublisher.com

Purification of the crude this compound is often achieved through crystallization or chromatographic techniques. The choice of solvent for crystallization is crucial and depends on the solubility profile of the compound. For many Boc-protected compounds, which can sometimes be obtained as oils or amorphous solids, specific techniques are employed to induce crystallization. researchgate.netresearchgate.net One such method involves dissolving the crude material in a suitable solvent and then inducing precipitation by adding an anti-solvent. For example, a product might be dissolved in methanol and then precipitated by the addition of diethyl ether. researchgate.net

For compounds that are difficult to crystallize, a technique involving the use of seed crystals can be effective. This process includes obtaining the product as an oily residue after solvent evaporation, introducing a small seed crystal of the pure compound, and allowing it to stand at room temperature until solidification occurs. Subsequently, a non-polar or weakly polar solvent, such as n-hexane, is added for slurrying, which helps in breaking down the solid mass and washing away soluble impurities. google.com The purified solid is then collected by filtration, washed, and dried. google.com

Recrystallization from a single or mixed solvent system is a standard method for purifying solid organic compounds. For carbamates, solvents like hexane or a mixture of benzene (B151609) and hexane have been reported to be effective. orgsyn.org It is important to avoid excessive heating during recrystallization, as this can lead to the volatilization and loss of the product. orgsyn.org In cases where the product is obtained after column chromatography, it may be isolated as a solid after evaporation of the eluent.

The following tables summarize common workup and crystallization procedures applicable to the purification of this compound, based on established methods for related compounds.

Table 1: General Workup Procedures for Boc-Protected Amines

| Step | Procedure | Purpose | Reference(s) |

| 1. Quenching | Addition of saturated aqueous NaHCO₃ solution. | To neutralize any remaining acidic reagents and byproducts. | beilstein-journals.org |

| 2. Extraction | Extraction with an organic solvent (e.g., tert-butyl methyl ether, ethyl acetate). | To transfer the product from the aqueous phase to the organic phase. | beilstein-journals.orgfishersci.co.uk |

| 3. Washing | Washing the combined organic extracts with dilute aqueous HCl, followed by saturated aqueous NaHCO₃ and/or water. | To remove residual basic and acidic impurities. | beilstein-journals.orgorgsyn.org |

| 4. Drying | Drying the organic layer over an anhydrous drying agent (e.g., MgSO₄). | To remove dissolved water from the organic solvent. | orgsyn.org |

| 5. Solvent Removal | Evaporation of the solvent under reduced pressure. | To isolate the crude or purified product. | hilarispublisher.comorgsyn.org |

Table 2: Crystallization and Recrystallization Techniques

| Technique | Solvent/Solvent System | Procedure | Expected Outcome | Reference(s) |

| Recrystallization | Hexane | Dissolve the compound in a minimal amount of hot hexane and allow it to cool slowly. | Formation of pure crystals upon cooling. | orgsyn.org |

| Recrystallization | Benzene-Hexane (1:1) | Dissolve the compound in the solvent mixture and allow for slow evaporation or cooling. | Yields purified crystalline product. | orgsyn.org |

| Precipitation | Methanol/Diethyl Ether | Dissolve the oily product in methanol and precipitate by adding diethyl ether. | Conversion of an oily product to a solid. | researchgate.net |

| Seeded Crystallization | n-Hexane (as pulping solvent) | Add seed crystals to the oily residue, allow to solidify, then slurry with n-hexane. | Induces crystallization and purifies the solid product. | google.com |

| Vapor Diffusion | THF/n-Pentane | Dissolve the product in a higher-boiling solvent (e.g., THF) and allow a more volatile anti-solvent (e.g., n-pentane) to diffuse into the solution slowly. | Gradual formation of high-quality crystals. | researchgate.net |

Chemical Reactivity and Transformations

Deprotection Chemistry

The primary transformation of tert-butyl N-(7H-purin-6-yl)carbamate involves the removal of the Boc protecting group to liberate the 6-amino functionality of the purine (B94841).

The deprotection of the Boc group from the purine amine is most commonly achieved under acidic conditions. fishersci.co.uk Trifluoroacetic acid (TFA) is a frequently used reagent for this purpose, often in a solvent like dichloromethane (B109758) (DCM). jk-sci.comcommonorganicchemistry.com The reaction is typically rapid, occurring at room temperature. fishersci.co.uk

The mechanism involves protonation of the carbamate's carbonyl oxygen by the acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. commonorganicchemistry.commasterorganicchemistry.com The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and yield the protonated free amine (adenine salt). commonorganicchemistry.commasterorganicchemistry.com The tert-butyl cation can be quenched by scavengers or deprotonate to form isobutylene (B52900) gas. commonorganicchemistry.comacsgcipr.org

Table 1: Conditions for Acid-Mediated Boc Deprotection

| Reagent | Solvent | Temperature | Time | Reference |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1-2 hours | commonorganicchemistry.com |

| 25% TFA in DCM | Dichloromethane (DCM) | Room Temp. | 2 hours | commonorganicchemistry.com |

| TFA | Dichloromethane (DCM) | 0 °C to Room Temp. | 2 hours | commonorganicchemistry.com |

| Concentrated Hydrochloric Acid (HCl) | Water or Organic Solvent | Room Temp. | ~2 hours | fishersci.co.uk |

This table presents common conditions for the removal of the Boc protecting group from amines using acidic reagents.

The use of strong acids like TFA is effective but may not be suitable for substrates containing other acid-sensitive functional groups. acsgcipr.orgorgsyn.org The choice of acid and reaction conditions can be tailored to ensure selective deprotection. acsgcipr.org For instance, while the Boc group is highly sensitive to acids, other protecting groups like benzyloxycarbonyl (Cbz) are stable under the same conditions, allowing for orthogonal protection strategies. masterorganicchemistry.com

Upon removal of the Boc group, the free exocyclic amino group of the purine, 6-aminopurine (adenine), is restored. Adenine (B156593) is a fundamental component of nucleic acids and possesses a rich reaction chemistry. researchgate.net The free amine is nucleophilic and can participate in various subsequent reactions. The reactivity of adenine is crucial for its biological role, where it forms hydrogen bonds with thymine (B56734) in DNA and uracil (B121893) in RNA. researchgate.net In a synthetic context, the regenerated amine can be used for further functionalization, such as acylation or alkylation, to produce a wide array of substituted purine derivatives.

Electrophilic and Nucleophilic Substitution Reactions

Direct substitution reactions involving the tert-butyl group of the Boc moiety are not its primary mode of reactivity. The main reaction is the acid-catalyzed cleavage that forms a tert-butyl cation. commonorganicchemistry.comacsgcipr.org This cation can then act as an electrophile and alkylate other nucleophilic sites in the reaction mixture, which is generally considered an undesirable side reaction. acsgcipr.org To prevent this, scavengers are often added during deprotection. organic-chemistry.org

However, the tert-butyl group can be introduced onto the purine ring itself, separate from the Boc protecting group. Research has shown that direct tert-butylation of 6-chloropurine (B14466) can be achieved regioselectively at the N7 or N9 position using a tert-butyl halide and a Lewis acid catalyst like SnCl₄. nih.govacs.org The stability of this N7-tert-butyl group is condition-dependent; it is stable under many conditions but can be cleaved in the presence of certain acids. nih.gov This N-alkylation demonstrates an electrophilic substitution on the purine nitrogen.

The purine ring in this compound and its derivatives is susceptible to nucleophilic attack, particularly at the C2, C6, and C8 positions, depending on the other substituents present. After converting the Boc-protected adenine into a more reactive intermediate, such as 6-chloropurine, the C6 position is highly susceptible to nucleophilic substitution.

For example, starting from 7-(tert-butyl)-6-chloro-7H-purine, the chlorine atom at C6 can be displaced by various nucleophiles. nih.gov

Table 2: Nucleophilic Substitution at C6 of a 7-(tert-Butyl)-6-chloropurine Derivative

| Nucleophile | Product | Reference |

|---|---|---|

| Sodium Azide (NaN₃) | 6-azido-7-(tert-butyl)purine | nih.gov |

| Sodium Methoxide (NaOMe) | 6-methoxy-7-(tert-butyl)purine | nih.gov |

| Hydrazine (N₂H₄) | 6-hydrazinyl-7-(tert-butyl)purine | nih.gov |

This table illustrates the displacement of the C6-chloro group by different nucleophiles.

The resulting 6-azido derivative can be further reduced to form the corresponding 6-amino compound, providing a route to N7-alkylated adenine analogues. nih.gov This highlights how protecting the exocyclic amine as a carbamate (B1207046) allows for manipulation of other parts of the purine scaffold.

Functionalization of the Purine Scaffold

Protecting the exocyclic amine of adenine with a Boc group facilitates the functionalization of other positions on the purine ring. With the primary amine masked, reactions can be directed to the nitrogen atoms of the purine ring or, after conversion to a halo-purine, to the carbon atoms.

The synthesis of various 9-substituted derivatives of tert-butyl 6-(9H-purin-6-ylthio)hexylcarbamate has been reported, where the N9 position of the purine is functionalized by reaction with different acid chlorides. hilarispublisher.comresearchgate.net This demonstrates that even with a bulky substituent at the C6-position (via a thioether linkage), the N9 position remains reactive towards electrophiles.

Furthermore, the Boc-protected adenine itself can be used in coupling reactions. For instance, N-6 amino bis-Boc-protected adenine has been shown to undergo efficient Mitsunobu coupling with carbocyclic alcohols. acs.org The presence of the Boc groups enhances solubility and reduces the competing nucleophilicity of the purine nitrogens, directing the reaction to the desired site. acs.org This strategy provides a pathway to novel carbocyclic nucleoside analogues.

N-Alkylation and Acylation Reactions

N-alkylation and acylation are fundamental transformations for purine derivatives, allowing for the synthesis of a wide array of analogs. The primary challenge in these reactions is controlling the site of substitution, given the presence of two reactive imidazole (B134444) nitrogens, N7 and N9.

The alkylation of purines is a well-studied but complex process, often resulting in a mixture of N7 and N9 isomers. acs.orgnih.gov The thermodynamically more stable N9 isomer is typically the major product in direct alkylation reactions using an alkyl halide and a base. nih.govub.edu However, various strategies have been developed to influence and control the regiochemical outcome.

Several factors influence the N7/N9 ratio, including the choice of base, solvent, the nature of the alkylating agent, and substituents on the purine ring. ub.edumdpi.com For instance, the use of tetrabutylammonium (B224687) hydroxide (B78521) as a base has been shown to favor the formation of N9-alkylated products. researchgate.net Conversely, reactions that proceed faster, often with more reactive alkyl halides, tend to yield N9-alkylpurines more exclusively. ub.edu

Achieving N7 selectivity is generally more challenging and may require specific methodologies. One successful approach involves the reaction of N-trimethylsilylated purines with a tertiary alkyl halide using a Lewis acid catalyst like tin(IV) chloride (SnCl₄) under kinetically controlled conditions. nih.govnih.gov Multi-step synthetic routes, which involve protecting the N9 position, alkylating at N7, and subsequent deprotection, offer an unambiguous but more laborious path to N7-substituted purines. nih.gov

| Alkylation Method | Reagents/Conditions | Typical Outcome | Reference(s) |

| Direct Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃), DMF | Mixture of N7 and N9 isomers; N9 often predominates. | acs.orgnih.govnih.gov |

| Base Optimization | Alkyl halide, Tetrabutylammonium hydroxide | Improved selectivity for N9 isomer. | researchgate.net |

| Mitsunobu Reaction | Alcohol, DEAD, PPh₃ | Often claimed to be more N9 selective, but can still produce mixtures. | mdpi.comrsc.org |

| Silylation-Alkylation | 1. HMDS, (NH₄)₂SO₄ 2. tert-Alkyl halide, SnCl₄ | Kinetically controlled N7-alkylation. | nih.govnih.gov |

| Thermodynamic Control | Silylated purine, tert-Alkyl halide, SnCl₄ (heated) | Isomerization to the more stable N9 product. | nih.gov |

N-acylation is a common method for forming amide bonds and is widely applied in organic chemistry. bath.ac.uk In the context of purine derivatives, acylation can occur with reagents such as acid chlorides. For instance, treatment of aminopurine nucleosides with acetyl chloride under specific conditions is used to achieve transformations. acs.org For this compound, the Boc group protects the exocyclic C6-amino group, directing reactions toward the ring nitrogens. The regioselectivity of acylation at N7 versus N9 would be expected to follow similar principles to alkylation, influenced by steric and electronic factors, though specific conditions can dictate the outcome.

Introduction of Diverse Chemical Moieties

The this compound scaffold is a versatile starting point for introducing a wide range of chemical functionalities. Following N-alkylation at the N7 or N9 position, the purine ring can be further modified. A common strategy involves using a 6-chloropurine derivative, which allows for subsequent nucleophilic substitution at the C6 position. nih.govnih.gov This enables the introduction of various oxygen, sulfur, nitrogen, and carbon-based substituents, creating a diverse library of 6,7- or 6,9-disubstituted purines. nih.gov Methodologies also exist for the introduction of aryl groups and halogens, further expanding the chemical space accessible from this purine core. mdpi.comresearchgate.net

Stability and Degradation Pathways

The stability of this compound is influenced by its tautomeric nature, the lability of the Boc protecting group, and the inherent chemical properties of the purine ring system.

Tautomerism Effects on Reactivity (7H vs. 9H Purine)

Purine and its derivatives, including adenine, exist as a mixture of tautomers, with the proton residing on different nitrogen atoms. The two most significant tautomers for this compound are the 7H and 9H forms. In the gas phase and in solution, the 9H tautomer is generally the most stable and therefore the most abundant species. nih.gov

This tautomeric equilibrium is crucial as it directly impacts the molecule's reactivity and electronic properties. The 7H and 9H tautomers differ in their aromaticity and the location of their frontier molecular orbitals, which determines their susceptibility to electrophilic attack. nih.gov For instance, the electron-donating properties of the C6-amino group (even when protected) differ between the 7H and 9H forms. nih.gov The relative stability of the tautomers can also be influenced by the solvent environment and the presence of other substituents on the purine ring. nih.govacs.org Consequently, any reaction, such as alkylation, occurs on a dynamic mixture of tautomers, and the product ratio often reflects the relative stability and reactivity of each form. researchgate.net

Chemical Stability Under Various Conditions

The chemical stability of the molecule is largely determined by its two tert-butyl-containing functional groups: the N-carbamate and any N-alkyl group.

Boc Group Stability: The tert-butoxycarbonyl (Boc) group is a well-known protecting group designed to be stable under basic and nucleophilic conditions but labile in the presence of acid. Treatment with acids like trifluoroacetic acid efficiently cleaves the Boc group to reveal the free amine.

N-tert-butyl Group Stability: When a tert-butyl group is attached directly to the purine ring, its stability is position-dependent. A tert-butyl group at the N7 position is found to be unstable in the presence of both aqueous mineral acids (like HCl) and Lewis acids (like SnCl₄), leading to its cleavage. acs.org In contrast, the corresponding N9-tert-butyl isomer is stable under the same conditions. acs.org

Purine Ring Stability: The purine ring itself is generally stable but can be degraded under harsh conditions. For example, some N9-alkylated purines are labile in dilute aqueous alkali, which can cause the imidazole portion of the ring to open. nih.gov However, adenine and its derivatives are typically stable under basic conditions. nih.gov

| Condition | Moiety | Stability Outcome | Reference(s) |

| Aqueous Acid (e.g., HCl, HCOOH) | N6-Boc group | Unstable; cleavage to free amine. | |

| Aqueous Acid (e.g., HCl, HCOOH) | N7-tert-butyl group | Unstable; cleavage from purine ring. | acs.org |

| Lewis Acid (e.g., SnCl₄) | N7-tert-butyl group | Unstable; cleavage from purine ring. | acs.org |

| Basic Conditions | N7-tert-butyl group | Stable. | acs.org |

| All Tested Conditions | N9-tert-butyl group | Stable. | acs.org |

| Dilute Aqueous Alkali | Purine Ring (N9-alkylated) | Potentially labile; can lead to ring-opening. | nih.gov |

Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the magnetic properties of atomic nuclei. For tert-butyl N-(7H-purin-6-yl)carbamate, both ¹H and ¹³C NMR, along with two-dimensional techniques, are employed to assign the structure unambiguously.

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. In the case of this compound, the spectrum is expected to show distinct signals corresponding to the protons of the purine (B94841) ring, the NH proton of the carbamate (B1207046), and the highly shielded protons of the tert-butyl group.

The purine ring protons, H-2 and H-8, are expected to appear as singlets in the aromatic region of the spectrum. The exact chemical shifts can be influenced by the solvent and the tautomeric state of the purine ring (7H vs. 9H). The NH proton of the carbamate group will also appear as a singlet, and its chemical shift can be highly variable depending on the solvent and concentration. The most prominent signal in the ¹H NMR spectrum is typically the singlet corresponding to the nine equivalent protons of the tert-butyl group, which appears in the upfield region.

A representative ¹H NMR data table, based on analogous compounds, is provided below.

| Proton | Chemical Shift (δ) ppm | Multiplicity |

| H-2 (Purine) | ~8.0-8.5 | s |

| H-8 (Purine) | ~8.0-8.5 | s |

| NH (Carbamate) | Variable | s (broad) |

| C(CH₃)₃ | ~1.5 | s |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. "s" denotes a singlet.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound will display signals for each unique carbon atom. The purine ring carbons will resonate in the downfield region, typically between 140 and 160 ppm. The carbonyl carbon of the carbamate group is also expected in this region. The quaternary carbon and the methyl carbons of the tert-butyl group will appear in the upfield region of the spectrum.

The following table presents expected ¹³C NMR chemical shifts based on data from similar structures.

| Carbon | Chemical Shift (δ) ppm |

| C-2 (Purine) | ~152 |

| C-4 (Purine) | ~149 |

| C-5 (Purine) | ~120 |

| C-6 (Purine) | ~155 |

| C-8 (Purine) | ~141 |

| C=O (Carbamate) | ~153 |

| C (CH₃)₃ | ~80 |

| C(CH₃ )₃ | ~28 |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

To definitively establish the connectivity of atoms in this compound, two-dimensional (2D) NMR techniques are crucial. Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

COSY experiments would show correlations between coupled protons, although for this specific molecule with many singlet peaks, its utility might be limited to confirming the absence of proton-proton coupling for the purine and tert-butyl protons.

HSQC spectra establish direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals for H-2, H-8, and the tert-butyl methyls to their corresponding carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing relatively polar and thermally labile molecules like this compound. In positive ion mode ESI-MS, the compound is expected to be detected as the protonated molecule, [M+H]⁺. The mass-to-charge ratio (m/z) of this ion would be one unit higher than the molecular weight of the neutral molecule. This technique is valuable for confirming the molecular weight of the synthesized compound. It is possible that adducts with other cations present in the solvent, such as sodium [M+Na]⁺, may also be observed.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. By comparing the experimentally measured exact mass with the calculated exact mass for the expected formula (C₁₀H₁₃N₅O₂), the elemental composition can be confirmed with a high degree of confidence. This confirmation is a critical piece of evidence for the structural elucidation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of adenine (B156593), the parent amine, exhibits characteristic absorptions for the purine ring and its amino substituent. nist.govpsu.edu The introduction of the tert-butoxycarbonyl (Boc) group introduces several new, strong absorptions. The expected characteristic IR absorption bands for this compound are summarized and interpreted in the table below, based on data from adenine and N-(tert-butoxycarbonyl)-L-alanine, a compound containing a similar carbamate group. nist.govchemicalbook.com

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Interpretation |

| N-H | Stretching | 3400-3550 | This region corresponds to the stretching vibrations of the N-H bonds in the purine ring and the carbamate group. In adenine, N-H stretching vibrations are observed around 3508 cm⁻¹. bgu.ac.il |

| C-H (aromatic) | Stretching | 3000-3100 | These absorptions arise from the C-H bonds of the purine ring. |

| C-H (aliphatic) | Stretching | 2850-3000 | These bands are due to the symmetric and asymmetric stretching of the C-H bonds in the tert-butyl group. |

| C=O (carbamate) | Stretching | 1700-1750 | A strong absorption in this region is characteristic of the carbonyl group of the tert-butyl carbamate. This is a key indicator of the successful introduction of the Boc protecting group. |

| C=N and C=C | Ring Stretching | 1500-1650 | The purine ring contains several C=N and C=C bonds, and their stretching vibrations give rise to a series of bands in this region. |

| N-H | Bending | 1550-1650 | The bending vibration of the N-H bond of the carbamate group is also expected in this region. |

| C-O (carbamate) | Stretching | 1150-1250 | A strong band corresponding to the C-O stretching of the carbamate ester functionality is anticipated here. |

| C(CH₃)₃ | Bending | 1350-1400 | Characteristic bending vibrations for the tert-butyl group appear in this range. |

The presence of a strong carbonyl absorption around 1700-1750 cm⁻¹ and the characteristic bands for the tert-butyl group would be definitive evidence for the formation of this compound. The shifts in the N-H and purine ring vibrations compared to adenine would also provide insight into the electronic effects of the carbamate substitution.

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, we can infer its likely solid-state characteristics by examining the crystal structure of a related compound, Tert-butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. scienceopen.com This molecule features a tert-butyl carbamate group attached to an aromatic system, providing a useful model for understanding the packing and hydrogen bonding behavior.

The crystallographic data for Tert-butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate reveals key structural features that are likely to be present in the solid-state structure of this compound. scienceopen.com

| Crystallographic Parameter | Value for Tert-butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 14.567(3) |

| c (Å) | 11.234(2) |

| α (°) | 90 |

| β (°) | 108.9(3) |

| γ (°) | 90 |

| V (ų) | 1568.9(5) |

| Z | 4 |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

The three-dimensional structure and conformational landscape of Tert-butyl N-(7H-purin-6-yl)carbamate are routinely investigated using quantum chemical methods, primarily Density Functional Theory (DFT). arxiv.orgnih.gov These calculations are fundamental to understanding the molecule's physical and chemical properties.

Methodology: Geometry optimization is typically performed using DFT with a hybrid functional, such as B3LYP, combined with a sufficiently large basis set like 6-311++G(d,p) to accurately account for electron correlation and polarization. nih.govresearchgate.net Such calculations solve the electronic Schrödinger equation to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure.

Key Findings: The optimized geometry of this compound is characterized by a nearly planar purine (B94841) ring system. The exocyclic N-(tert-butoxycarbonyl) group, however, introduces conformational flexibility. Rotation around the C6-N bond and the N-C(O) bond gives rise to different conformers. Computational studies on related N-acylated piperidones and azapeptides show that the bulky tert-butyl group significantly influences the preferred orientation to minimize steric hindrance. fsu.edunih.gov The most stable conformation is expected to feature the carbonyl group oriented away from the purine ring, with specific dihedral angles determined by a balance of steric and electronic effects.

Below is a representative table of optimized geometric parameters that would be expected from a DFT calculation at the B3LYP/6-31G(d,p) level for the key bonds and angles within the molecule.

Interactive Table: Predicted Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | N1=C6 | ~1.34 Å |

| Bond Length | C6-N(carbamate) | ~1.40 Å |

| Bond Length | N(carbamate)-C(carbonyl) | ~1.38 Å |

| Bond Length | C(carbonyl)=O | ~1.22 Å |

| Bond Angle | N1-C6-N(carbamate) | ~118° |

| Bond Angle | C6-N-C(carbonyl) | ~125° |

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Prediction of NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, often used within a DFT framework, is employed to calculate NMR chemical shifts. Predictions for this compound would show distinct signals. The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet in the upfield region (~1.5 ppm). rsc.org The protons on the purine ring, C2-H and C8-H, would appear as singlets in the aromatic region (~8.0-8.8 ppm). The N-H proton of the carbamate (B1207046) linkage would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Prediction of IR Spectra: Theoretical IR spectra are calculated from the vibrational frequencies obtained after geometry optimization. nih.gov The analysis of these frequencies allows for the assignment of specific absorption bands to the corresponding molecular motions. For this compound, key predicted vibrations include a strong C=O stretching band for the carbamate carbonyl group around 1700-1745 cm⁻¹, an N-H stretching vibration near 3300-3400 cm⁻¹, and N-H bending around 1610 cm⁻¹. rsc.org Additional bands corresponding to the purine ring skeletal vibrations and C-N stretching would also be predicted. rsc.orgnih.gov

Interactive Table: Predicted Key Spectroscopic Data

| Spectroscopy | Feature | Predicted Range | Functional Group |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | 1.5-1.6 ppm | tert-butyl C-H |

| ¹H NMR | Chemical Shift (δ) | 8.0-8.8 ppm | Purine C-H |

| ¹H NMR | Chemical Shift (δ) | 9.5-10.5 ppm | Carbamate N-H |

| IR | Wavenumber (cm⁻¹) | 1700-1745 cm⁻¹ | C=O Stretch |

| IR | Wavenumber (cm⁻¹) | 3300-3400 cm⁻¹ | N-H Stretch |

Analysis of Tautomeric Equilibria and Stability

Like its parent base, adenine (B156593), this compound can exist in different tautomeric forms, primarily involving the position of the hydrogen atom on the imidazole (B134444) portion of the purine ring. The two most significant tautomers are the N(7)H and N(9)H forms.

Computational Approach: The relative stability of these tautomers is determined by calculating their free energies (ΔG) using high-level ab initio or DFT methods. cuni.cz These calculations account for the electronic energy, zero-point vibrational energy, and thermal and entropic contributions. cuni.cz

Tautomeric Stability: For the unsubstituted purine, extensive computational and experimental work has shown that the N(9)H tautomer is significantly more stable than the N(7)H tautomer in the gas phase. cuni.cz Correlated ab initio studies on adenine have consistently identified the canonical N(9)H-amino tautomer as the global minimum energy structure in both the gas phase and aqueous solution. cuni.cz The N(7)H tautomer is calculated to be several kcal/mol higher in energy. Given that the tert-butyl carbamate group at the C6 position is electronically similar to the amino group of adenine, it is strongly predicted that the N(9)H tautomer of this compound is the overwhelmingly predominant and most stable form under physiological conditions.

Interactive Table: Relative Energies of Adenine Tautomers (Illustrative)

| Tautomer | ΔE (kcal/mol) | Relative Population at 298 K |

|---|---|---|

| N(9)H (canonical) | 0.0 | >99.9% |

| N(7)H | 7.2 | <0.1% |

| N(3)H | 7.4 | <0.1% |

Data adapted from studies on adenine, expected to be highly similar for this compound. cuni.cz

Molecular Dynamics Simulations of Compound Behavior

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time, providing insights into its conformational changes, flexibility, and interactions with its environment, such as a solvent. nih.govaalto.fi

Simulation Protocol: An MD simulation would typically involve placing the compound in a simulation box filled with an explicit solvent, like water. A molecular mechanics force field (e.g., AMBER, CHARMM) is chosen to define the potential energy of the system. The simulation proceeds by numerically integrating Newton's equations of motion, tracking the trajectory of all atoms over a period of nanoseconds to microseconds. arxiv.org

Analysis of Trajectories: The resulting trajectory is analyzed to understand the molecule's behavior. github.io

Root Mean Square Fluctuation (RMSF): This is calculated for each atom or residue to identify regions of high flexibility. github.io For this compound, the purine core is expected to show low RMSF values, indicating rigidity, while the atoms of the tert-butyl carbamate group would exhibit higher fluctuations, reflecting their rotational freedom. nih.govresearchgate.net

MD simulations can also reveal detailed information about the solvation shell and the specific hydrogen bonding patterns between the compound and surrounding water molecules. nih.govnih.gov

In silico Modeling of Chemical Reactivity and Reaction Mechanisms

Computational models are essential for predicting the chemical reactivity of a molecule and elucidating potential reaction mechanisms. This is often achieved through analysis of the molecule's electronic structure and by modeling reaction pathways.

Frontier Molecular Orbital (FMO) Theory: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a measure of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich purine ring, while the LUMO may have significant contributions from the C6 position, making it susceptible to nucleophilic attack.

Reaction Mechanism Modeling:

Nucleophilic Aromatic Substitution: The C6 position of the purine ring is known to be electrophilic. The carbamate group can act as a leaving group, allowing for nucleophilic substitution by various nucleophiles. acs.orgnih.gov Computational modeling can map the potential energy surface for this reaction, identifying the transition state and calculating the activation energy.

Boc Group Deprotection: The tert-butoxycarbonyl (Boc) group is a common protecting group that is labile under acidic conditions. researchgate.net The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation (which typically forms isobutylene) and subsequent decarboxylation of the resulting unstable carbamic acid to yield the amine (in this case, 6-aminopurine). youtube.com Computational studies can model this step-wise process to confirm the mechanism and determine the reaction kinetics. researchgate.net

Interactive Table: Compound Names

| Compound Name |

|---|

| This compound |

| 6-aminopurine (Adenine) |

| Isobutylene (B52900) |

Applications in Advanced Organic Synthesis

Role as an Amine Protecting Group in Multistep Synthesis

The primary function of tert-butyl N-(7H-purin-6-yl)carbamate in organic synthesis is to shield the exocyclic amine of the purine (B94841) ring. Carbamates, in general, are widely used as protecting groups for amines because they are readily installed, non-nucleophilic, and inert to many reaction conditions, yet can be removed selectively. masterorganicchemistry.com The Boc group, in particular, is stable in the presence of most nucleophiles and bases, which allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine. organic-chemistry.org This protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). sigmaaldrich.com Deprotection is efficiently accomplished under acidic conditions, which cleave the carbamate (B1207046) to regenerate the free amine, releasing tert-butanol (B103910) and carbon dioxide. masterorganicchemistry.comorganic-chemistry.org

The synthesis of this compound involves the selective protection of the exocyclic N⁶-amino group of adenine (B156593). This is a critical step because purines contain multiple nitrogen atoms that could potentially react. The protection is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst. One common method involves using 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in a solvent like dichloromethane (B109758). researchgate.net This method allows for the chemoselective N-tert-butyloxycarbonylation of the amine. organic-chemistry.org In some cases, a bis-Boc protected derivative, tert-butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate, is formed, which can also serve as a valuable synthetic intermediate. researchgate.net The protection significantly improves the solubility of purine derivatives in organic solvents used for subsequent reactions, such as Mitsunobu couplings. researchgate.net

Table 1: Conditions for Selective N-Boc Protection of Amines

| Reagent System | Catalyst/Solvent | Key Features | Reference |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) / CH₂Cl₂ | Standard and effective method for protecting the exocyclic amine of purines. | researchgate.net |

| Di-tert-butyl dicarbonate (Boc₂O) | Ionic Liquids | Provides electrophilic activation of Boc₂O, allowing for excellent chemoselectivity. | organic-chemistry.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Iodine (catalytic) / Solvent-free | An efficient and practical protocol that proceeds at ambient temperature. | organic-chemistry.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium triacetoxyborohydride (B8407120) (STAB) | Used in tandem direct reductive amination and N-Boc protection. nih.gov | nih.gov |

In the synthesis of complex molecules like modified peptides or oligonucleotides, multiple protecting groups are often required. nih.gov An orthogonal protection strategy is one in which different protecting groups can be removed selectively under distinct reaction conditions without affecting the others. nih.gov The acid-labile Boc group is a key component of such strategies. organic-chemistry.org It is commonly used in conjunction with base-labile groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group or groups removable by hydrogenolysis, such as the carboxybenzyl (Cbz) group. masterorganicchemistry.comorganic-chemistry.orgnih.gov This orthogonality is crucial. For instance, in a molecule containing both a Boc-protected amine and an Fmoc-protected amine, the Fmoc group can be removed with a mild base (e.g., piperidine) while the Boc group remains intact. masterorganicchemistry.comorganic-chemistry.org Subsequently, the Boc group can be removed with acid, allowing for sequential modifications at different sites. organic-chemistry.org This compatibility makes the Boc/Fmoc pairing a widely adopted strategy in solid-phase synthesis. nih.gov

Intermediate in Nucleoside Analog Synthesis

This compound is a valuable intermediate in the synthesis of nucleoside analogs, which are important for pharmaceutical research. researchgate.net The synthesis of these analogs often involves the coupling of a protected purine base with a modified sugar moiety. researchgate.net The Boc group serves to protect the exocyclic amine of the adenine base during the coupling reaction, preventing unwanted side reactions. researchgate.net For example, Boc-protected 2-amino-6-chloropurine (B14584) has been shown to have excellent solubility and reactivity in Mitsunobu coupling reactions with various alcohols, proceeding with high selectivity for the N9 position of the purine. researchgate.net After the successful coupling to form the nucleoside structure, the Boc group can be cleanly removed under acidic conditions to yield the final nucleoside analog. This approach has been utilized in the synthesis of various purine and deazapurine nucleoside analogs. researchgate.netresearchgate.net

Application in Oligonucleotide Chemistry

The synthesis of oligonucleotides, which are short chains of nucleotides, requires a robust and high-yielding methodology, often employing solid-phase synthesis techniques. Protecting groups are essential to this process. While not as common as other protecting groups in standard DNA/RNA synthesis, the Boc group finds application in the preparation of modified oligonucleotides. Its use on the exocyclic amine of adenine allows for specific chemical transformations on other parts of the growing oligonucleotide chain. The orthogonality of the Boc group is particularly valuable here, allowing its removal without cleaving other protecting groups on the sugar or phosphate (B84403) backbone. organic-chemistry.orgnih.gov For instance, di-Boc protected adenine has been prepared and used in synthetic schemes where selective deprotection is required. researchgate.net

Building Block for Complex Heterocyclic Systems

Beyond nucleosides, this compound and related protected purines serve as versatile building blocks for constructing more complex heterocyclic systems. hoffmanchemicals.com The protected purine core can undergo various chemical modifications, such as transition metal-catalyzed cross-coupling reactions. For example, a Boc-protected adenine derivative can be coupled with a boronic acid via a Chan-Lam-Evans-modified Ullmann condensation to form N-aryl adenine derivatives. researchgate.net Similarly, Boc-protected brominated compounds can participate in Suzuki cross-coupling reactions to introduce new aryl or alkyl groups, expanding the molecular complexity. mdpi.com These reactions open pathways to novel fused heterocyclic systems and substituted purine scaffolds that are of interest in medicinal chemistry and materials science. researchgate.netnih.gov The Boc group's role is to ensure that the exocyclic amine does not interfere with these coupling reactions. mdpi.com

Prodrug Development (Synthetic Methodologies)

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. nih.gov This strategy is often used to improve properties like solubility, stability, or bioavailability. nih.gov In the context of synthetic methodologies, this compound can be a key starting material. The Boc-protected purine allows for specific modifications at other positions of the purine ring or the attachment of promoieties designed to be cleaved in vivo. For example, the synthesis might involve coupling the protected purine to a lipid, a polymer like N-(2-hydroxypropyl)methacrylamide (HPMA), or another molecule designed to target specific cells or tissues. nih.gov The Boc group ensures that the exocyclic amine is masked during these synthetic steps. Once the desired prodrug construct is assembled, the Boc group can be removed as part of the final deprotection sequence to yield the precursor to the active drug.

Role in Medicinal Chemistry Research and Design

Scaffold for Purine (B94841) Derivatives

The purine ring is a ubiquitous structure in nature, forming the core of essential biomolecules and is considered a privileged scaffold in drug discovery. Tert-butyl N-(7H-purin-6-yl)carbamate leverages this purine core, providing a stable yet versatile starting point for developing novel compounds. The Boc group protects the N6-amino group from unwanted reactions, while its acid-labile nature ensures it can be removed under mild conditions when desired. This characteristic makes the compound an ideal scaffold for creating libraries of purine derivatives for biological screening.

The design of purine-based compounds often involves strategic modifications to the purine core to achieve desired interactions with biological targets. This compound and its analogues are instrumental in this process. For instance, the synthesis of 9-substituted derivatives can be achieved by reacting a related compound, tert-butyl 6-(9H-purin-6-ylthio) hexylcarbamate, with various acid chlorides. hilarispublisher.comresearchgate.net This demonstrates a common strategy where the N9 position of the purine ring is functionalized.

Furthermore, regioselective introduction of alkyl groups at the N7 position of the purine ring has been developed using N-trimethylsilylated purines and a catalyst, which allows for the preparation of 7-substituted purine derivatives. nih.govnih.gov The stability of the N7-alkyl group allows for subsequent modifications at the C6 position, expanding the diversity of accessible compounds. nih.govnih.gov The Boc-protected amine facilitates these synthetic transformations by preventing interference from the highly reactive amino group.

Functionalization of the purine core is essential for tailoring compounds to specific biological targets and research objectives, such as developing new anticancer agents. The versatility of the purine scaffold allows for modifications at multiple positions.

Key functionalization strategies include:

Substitution at the C6 Position: The chlorine atom in 6-chloropurine (B14466), a precursor to the title compound, can be displaced by various nucleophiles (containing O, S, or N), allowing for the introduction of a wide range of functional groups. This approach was used to synthesize a series of N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamide derivatives, which were investigated as protein kinase inhibitors. nih.govnih.gov

Modification at the N9 Position: To improve properties like solubility, fragments can be added to the N9 position. For example, a 2-hydroxyethoxymethyl group was introduced at the N9 position of a purine conjugate to enhance its low solubility in aqueous media for cytotoxicity studies. nih.gov

Linker-Based Functionalization: Attaching functional moieties via a linker is a common strategy. Studies have shown that connecting a purine fragment and a difluorobenzoxazine moiety with a linker of a specific length is critical for cytotoxic activity against tumor cell lines. nih.gov

These examples underscore how the purine core of compounds like this compound can be systematically modified to probe biological systems and develop targeted therapeutic agents.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies involve systematically altering different parts of the molecule to optimize its potency, selectivity, and pharmacokinetic properties.

The modulation of substituents on both the purine ring and the carbamate (B1207046) group is a key strategy in SAR studies. Research has demonstrated that even small changes to these moieties can have a significant impact on biological activity.

In a study of purine-based protein kinase inhibitors, replacing a 1H-1,2,4-triazole ring with a 7H-purine ring did not cause a significant loss of inhibitory activity. nih.gov More importantly, substituting an amide linker with a sulfonamide structure was found to be crucial for enhancing the anti-proliferative activity against various cancer cell lines. nih.gov This indicates that the sulfonamide group plays a more significant role in the compound's efficacy than the specific heterocyclic ring system used. nih.gov

Another study on N-(purin-6-yl)amino acid derivatives revealed that the presence of both the purine fragment and a difluorobenzoxazine moiety, connected by a linker of a specific length, was essential for cytotoxic activity. nih.gov Derivatives lacking the purine fragment were inactive, highlighting the importance of the complete molecular architecture. nih.gov

Table 1: SAR Findings for Purine-Based Derivatives

| Compound Series | Key Structural Variation | Impact on Biological Activity | Reference |

|---|---|---|---|

| N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl) Derivatives | Substitution of an amide linker with a sulfonamide | Essential for the advance of inhibitory activities against cancer cell lines. | nih.gov |

| N-(purin-6-yl)aminoalkanol Derivatives | Presence of both purine and difluorobenzoxazine fragments | Crucial for the manifestation of cytotoxic activity. | nih.gov |

| N-(purin-6-yl)aminoalkanol Derivatives | Absence of the purine fragment | Resulted in loss of cytotoxic activity. | nih.gov |

Chemical modifications directly influence how a molecule interacts with its biological target at a molecular level. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, determine the compound's binding affinity and specificity.

For the N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamide series, specific compounds were identified as effective inhibitors of Akt1 and Abl tyrosine kinase, with IC₅₀ values in the low micromolar range. nih.gov This inhibitory activity implies a direct molecular interaction with the binding sites of these enzymes. The improved efficacy of the sulfonamide derivatives over their amide counterparts suggests that the sulfonamide moiety forms more favorable interactions within the kinase active site. nih.gov

In a different context, SAR studies of peripherally restricted fatty acid amide hydrolase (FAAH) inhibitors showed that modifications to a carbamoyl (B1232498) group could influence interactions with the Abcg2 efflux transporter, which controls access to the central nervous system. nih.gov This demonstrates that chemical modifications can impact not only target binding but also interactions with other proteins that affect a drug's distribution in the body. nih.gov

Beyond binding affinity (a thermodynamic parameter), the kinetics of ligand binding—the rates at which a ligand associates (k_on) and dissociates (k_off) from its target—are increasingly recognized as critical determinants of a drug's in vivo efficacy. Structure-Kinetic Relationship (SKR) studies aim to understand how chemical modifications influence these kinetic rates.

While specific SKR data for this compound derivatives are not extensively detailed in the provided context, the principles can be illustrated by kinetic studies in other chemical systems. For example, in Diels-Alder reactions involving 2(H)-pyran-2-ones, the rate of the reaction was shown to be highly dependent on the nature of the substituents. mdpi.com Cycloaddition with methyl acrylate (B77674) was fast, whereas the reaction with butyl vinyl ether was sluggish. mdpi.com This kinetic difference was attributed to the electronic properties of the substituents, which alter the activation energy of the reaction. mdpi.com

Analogously, in drug-target interactions, modifying a compound's structure can dramatically alter its residence time (1/k_off) on the target. A longer residence time can lead to a more sustained biological effect, which may be advantageous for therapeutic efficacy. Understanding the SKR for a series of compounds allows medicinal chemists to fine-tune not just how tightly a drug binds, but also for how long, providing a more sophisticated approach to drug design than relying on affinity data alone.

The chemical compound this compound and its closely related derivatives serve as pivotal scaffolds in medicinal chemistry, primarily functioning as versatile building blocks for the synthesis of biologically active molecules. The inherent structure of the purine core, which mimics endogenous nucleosides, makes it a privileged scaffold for targeting various proteins involved in pathological processes. The presence of the tert-butoxycarbonyl (Boc) group provides a strategic advantage in chemical synthesis, acting as a protecting group for the exocyclic amine at the C6 position. This protection allows for selective chemical modifications at other positions on the purine ring, which is a critical step in the rational design of targeted therapeutic agents. mdpi.comnih.gov

Investigations into Interactions with Enzymes

The purine scaffold is a well-established "hinge-binding" motif that anchors inhibitors to the ATP-binding site of many protein kinases. Consequently, a significant area of research involves the use of purine derivatives, developed from precursors like this compound, as kinase inhibitors.

Researchers have designed and synthesized novel series of compounds based on the 7H-purine core to target specific protein kinases. nih.gov For instance, a series of N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamide derivatives were developed and shown to possess potent anti-proliferative activity by inhibiting protein kinases. nih.gov In these studies, specific compounds demonstrated inhibitory activity against Akt1, a key enzyme in cell survival and angiogenesis pathways, with one derivative showing an IC₅₀ value of 1.73 μM. nih.gov

Further research into purine derivatives has led to the development of inhibitors for other kinases, such as FMS-like tyrosine kinase 3 (FLT3), which is a crucial target in acute myeloid leukemia. nih.gov Structural modifications on the purine ring, including substitutions at the N7 and N9 positions, have yielded compounds with mid-nanomolar IC₅₀ values against FLT3 and its mutants, as well as against off-target kinases like CDK2 and CDK4. nih.gov These studies underscore the utility of the purine framework in generating potent and selective enzyme inhibitors.

Table 1: Examples of Purine-Based Enzyme Inhibitors and Their Targets

| Derivative Class | Target Enzyme(s) | Reported Potency | Citation |

| N-(3-((7H-purin-6-yl)thio)...)sulfonamides | Akt1 | IC₅₀ = 1.73 μM | nih.gov |

| 2,7,9-Trisubstituted purin-8-ones | FLT3-ITD, CDK2, CDK4 | Mid-nanomolar IC₅₀ values | nih.gov |

| N-butyl-3-{[6-(9H-purin-6-ylamino)...]}benzamide | Kinases | Identified via combinatorial chemistry | drugbank.com |

Exploration of Receptor Binding Mechanisms

While the purine structure is fundamental to endogenous ligands for various receptors, such as adenosine (B11128) for adenosine receptors, research involving this compound and its direct derivatives has predominantly focused on interactions with enzymes rather than cell-surface receptors. The primary application of this compound is as a synthetic intermediate for creating kinase inhibitors, which function by blocking enzymatic activity within the cell. nih.govnih.gov

The exploration of these purine derivatives in the context of receptor binding is a less documented area of research. The main thrust of medicinal chemistry efforts has been to leverage the purine core's ability to fit into the ATP-binding pocket of enzymes, thereby inhibiting their catalytic function and disrupting disease-related signaling pathways. nih.govnih.govnih.gov

Role in Biochemical Pathway Modulation (e.g., Purine Metabolism)

By serving as a precursor to potent enzyme inhibitors, this compound plays an indirect but vital role in the development of molecules that modulate key biochemical pathways.

Cancer Proliferation and Survival Pathways: Derivatives designed to inhibit kinases like FLT3 and Akt1 directly impact cellular signaling cascades responsible for cell growth, proliferation, and survival. nih.govnih.gov For example, studies have shown that purine-based FLT3 inhibitors can induce a G1-phase cell cycle arrest in FLT3-dependent leukemia cell lines, effectively halting their proliferation. nih.gov

Angiogenesis Pathways: The development of angiogenesis inhibitors is another significant application. Derivatives of the 7H-purine scaffold have been shown to inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis. nih.gov One such derivative demonstrated antiangiogenic activity comparable to the established drug pazopanib (B1684535) in laboratory models. nih.gov

Through the generation of these targeted inhibitors, the parent carbamate compound facilitates the creation of chemical tools used to probe and control these essential biological pathways.

Development of Lead Compounds for Drug Discovery (Chemical Design)

The principal application of this compound in medicinal chemistry is as a foundational building block in the design and synthesis of lead compounds for drug discovery. Its chemical structure is ideally suited for creating diverse libraries of novel purine derivatives for biological screening.

The chemical design strategy hinges on the function of the tert-butoxycarbonyl (Boc) group. This group "protects" the reactive amine at the C6 position, preventing it from participating in chemical reactions while other parts of the molecule are modified. mdpi.com A key strategy involves the regioselective introduction of substituents at the N7 position of the purine ring. nih.gov For example, reacting a protected 6-chloropurine with a tert-alkyl halide can yield a 7-(tert-butyl)-6-chloropurine intermediate. nih.gov

This chlorinated intermediate is highly valuable because the chlorine atom at the C6 position can be readily displaced by a wide array of nucleophiles, allowing for the introduction of various oxygen, sulfur, nitrogen, and carbon-based functional groups. nih.gov After these modifications are complete, the Boc group can be cleanly removed under acidic conditions to yield the final 6,7-disubstituted purine. mdpi.com This systematic approach enables the generation of a multitude of structurally diverse compounds from a single, common precursor, which is a cornerstone of modern lead optimization in drug discovery. nih.gov

Table 2: Chemical Design Strategies Utilizing the Purine Scaffold

| Strategy | Purpose | Example Intermediate/Product | Citation |

| Boc-protection of C6-amine | Enable selective modification at other ring positions. | tert-Butyl N-(6-chloro-9H-purin-2-yl)carbamate | mdpi.comsigmaaldrich.com |

| N7-alkylation of purine ring | Create 6,7-disubstituted purine scaffolds. | 7-(tert-butyl)-6-chloropurine | nih.gov |

| Nucleophilic substitution at C6 | Introduce chemical diversity to screen for biological activity. | 6-thio, 6-amino, and 6-oxy purine derivatives | nih.govnih.gov |

| Scaffold hopping | Evaluate the purine core as a bioisostere for other heterocycles. | Replacing a 1H-1,2,4-triazole with a 7H-purine | nih.gov |

Analytical Methodologies for Research Applications

Chromatographic Purity and Characterization

Chromatographic methods are the cornerstone for assessing the purity and confirming the identity of tert-butyl N-(7H-purin-6-yl)carbamate. The presence of the purine (B94841) core and the tert-butoxycarbonyl (Boc) protecting group dictates the selection of appropriate chromatographic conditions. Characterization is typically achieved by comparing the retention time of the main peak in a sample to that of a certified reference standard. Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Boc-protected purines. Reversed-phase (RP) HPLC is the most common mode employed for these types of compounds. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

A typical HPLC method for a compound like this compound would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.comsielc.com The buffer is often slightly acidic to ensure the consistent protonation state of the purine ring, leading to sharper peaks and more reproducible retention times. sielc.comsielc.com For applications where the sample will be analyzed by mass spectrometry (MS), volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile acids like phosphoric acid. sielc.com

Table 1: Representative HPLC Parameters for Analysis of Boc-Protected Purines

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~260 nm |

| Column Temperature | 25-30 °C |

This table presents a set of typical starting conditions for method development. Actual parameters must be optimized for the specific application.

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, improved peak shapes, faster analysis times, and lower solvent consumption. UPLC methods are particularly advantageous for high-throughput screening and for separating complex mixtures containing closely related impurities.

The methods used for HPLC are generally transferable to UPLC, with adjustments to the flow rate and gradient time to accommodate the smaller column dimensions and particle size. sielc.comsielc.com The use of columns with 3 µm particles is also considered a step toward faster UPLC-like applications. sielc.com

Table 2: Comparison of Typical HPLC and UPLC Method Parameters

| Parameter | HPLC | UPLC |

|---|---|---|

| Particle Size | 3.5 - 5 µm | < 2 µm |

| Column Dimensions | 4.6 x 150 mm | 2.1 x 50 mm |

| Flow Rate | 1.0 - 1.5 mL/min | 0.4 - 0.6 mL/min |

| Run Time | 15 - 30 min | 2 - 5 min |

| System Pressure | 1000 - 4000 psi | 6000 - 15000 psi |

This table illustrates the general differences between the two techniques. Specific parameters will vary.

Quantitative Analysis in Research Samples

For the quantitative analysis of this compound in research samples, such as cell lysates or other biological matrices, a highly sensitive and selective method is required. HPLC coupled with fluorescence or mass spectrometry detection is often the method of choice.

A common strategy for quantifying adenine-containing compounds involves a pre-column or post-column derivatization step to enhance detection. nih.gov For example, adenine (B156593) and its derivatives can be reacted with chloroacetaldehyde (B151913) to form highly fluorescent 1,N⁶-etheno derivatives. nih.gov This process significantly lowers the limit of detection and the limit of quantification, allowing for the measurement of very low concentrations. nih.gov

The analytical procedure involves creating a calibration curve from a series of known concentrations of a this compound standard. The sample is then prepared using the same derivatization procedure, and its concentration is determined by comparing its peak area to the calibration curve.

Table 3: Example Workflow for Quantitative Analysis

| Step | Description |

|---|---|

| 1. Standard Preparation | Prepare a series of dilutions of a pure this compound standard. |